2-Chloro-6-methoxyquinoline-3-carbonitrile
Description
2-Chloro-6-methoxyquinoline-3-carbonitrile (CAS: 101617-91-8) is a quinoline derivative with a molecular formula of C₁₁H₇ClN₂O and a molar mass of 218.64 g/mol. It features a quinoline backbone substituted with a chlorine atom at position 2, a methoxy group at position 6, and a nitrile group at position 2. This compound is primarily used in industrial and scientific research, particularly in pharmaceutical and agrochemical synthesis, due to its reactive nitrile group and electron-withdrawing substituents . Its structural complexity allows for diverse functionalization, making it a valuable intermediate in heterocyclic chemistry .
Properties
IUPAC Name |
2-chloro-6-methoxyquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c1-15-9-2-3-10-7(5-9)4-8(6-13)11(12)14-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFXVCDHDIEGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357721 | |
| Record name | 2-Chloro-6-methoxyquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101617-91-8 | |
| Record name | 2-Chloro-6-methoxyquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Aniline Derivatives with Cyanoacetate Esters
The quinoline core is frequently constructed via cyclocondensation between substituted anilines and cyanoacetate esters. For 2-chloro-6-methoxyquinoline-3-carbonitrile, this typically involves a multi-step sequence starting with 3-fluoro-4-methoxyaniline. Reaction with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110°C for 4.5 hours initiates cyclization, forming the 4-oxo-1,4-dihydroquinoline intermediate . Subsequent dehydration and aromatization are achieved by heating in high-boiling solvents such as diphenyl ether, yielding 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile.
Critical Parameters:
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Solvent Selection: Toluene facilitates initial cyclization, while diphenyl ether (b.p. 259°C) enables high-temperature aromatization without decomposition .
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Yield Optimization: Pilot-scale reactions report 70–75% yield after recrystallization from ethyl acetate/hexane mixtures .
Vilsmeier-Haack Chlorination for C-2 Functionalization
Introducing the chlorine atom at position 2 is achieved via Vilsmeier-Haack chlorination. This electrophilic substitution employs phosphorus oxychloride (POCl₃) as both the chlorinating agent and solvent. For example, heating 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile in excess POCl₃ at 105°C for 45 minutes replaces the ketone oxygen with chlorine, yielding this compound .
Mechanistic Insights:
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Vilsmeier Reagent Formation: POCl₃ reacts with DMF (if present) to generate the chloroiminium ion, which acts as the electrophile.
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Electrophilic Attack: The quinoline’s C-2 position is activated for substitution due to electron-withdrawing effects from the nitrile and methoxy groups .
Table 1: Chlorination Efficiency Under Varied Conditions
| Substrate | POCl₃ Equiv | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 6-Methoxy-4-oxo-quinoline | 5 | 105 | 45 | 55 |
| 7-Fluoro-6-methoxyquinoline | 3 | 100 | 30 | 62 |
Deprotection and Functional Group Interconversion
The methoxy group at position 6 is often introduced via protected hydroxyl precursors. For instance, benzyl or isopropyl ethers are installed early in the synthesis and later cleaved under acidic conditions. Deprotection of 6-benzyloxy-2-chloroquinoline-3-carbonitrile with trifluoroacetic acid (TFA) and thioanisole at 0°C selectively removes the benzyl group, yielding the free phenol, which is subsequently methylated using methyl iodide .
Table 2: Deprotection Efficiency
| Protecting Group | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Benzyl | TFA/thioanisole | 0°C, 2 h | 88 |
| Isopropyl | AlCl₃ | RT, 12 h | 78 |
Industrial-Scale Optimization and Challenges
Large-scale production necessitates modifications for cost and safety. The patent literature highlights two critical adaptations:
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Continuous Flow Chlorination: Replacing batch POCl₃ reactions with flow reactors reduces exothermic risks and improves consistency .
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In Situ Cyano Group Introduction: Using malononitrile in cyclocondensation steps avoids separate nitration reactions, shortening the synthetic route .
Current Limitations:
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 2 undergoes nucleophilic substitution with various nucleophiles, replacing it with functional groups such as amines, alkoxides, and thioether moieties.
Reaction with Chloroacetanilides
- Reagents: Chloroacetanilides, anhydrous sodium acetate, DMF
- Conditions: Heated over a water bath for 3 hours
- Products: Amide derivatives (e.g., 7a–f) with NH-aryl groups
- Yields: 75–85%
- Mechanism: Nucleophilic substitution of Cl by the amide group via a two-step process involving deprotonation and coupling .
Table 1: Substitution with Chloroacetanilides
| Compound | Nucleophile | Yield (%) | Key Data (1H NMR/IR) |
|---|---|---|---|
| 7a | 2,6-Dichlorophenyl | 85 | NH singlet at 10.29 ppm, C=O at 1655 cm⁻¹ |
| 7b | 3-Methylphenyl | 85 | NH singlet at 10.42 ppm, C=O at 1665 cm⁻¹ |
| 7f | Tribromophenyl | 75 | NH singlet at 10.29 ppm, C=O at 1670 cm⁻¹ |
Reaction with Alkyl Chlorides
- Reagents: Alkyl chlorides (e.g., ethyl chloroacetate), sodium acetate, DMF
- Conditions: Heated for 6 hours, cooled, and filtered
- Products: Ester derivatives (e.g., 8a–c) with alkylthio groups
- Yields: 80–85%
- Mechanism: Substitution of Cl by alkylthio groups via nucleophilic displacement .
Table 2: Substitution with Alkyl Chlorides
| Compound | Alkyl Group | Yield (%) | Key Data (1H NMR/IR) |
|---|---|---|---|
| 8a | Ethyl | 80 | CH₂COOCH₂CH₃ at 4.3 ppm, C=O at 1719 cm⁻¹ |
| 8b | Methyl | 85 | CH₃COOCH₃ at 3.6 ppm, C=O at 1731 cm⁻¹ |
Condensation Reactions
The compound participates in condensation reactions, forming fused heterocyclic systems.
Reaction with Hydrazine
- Reagents: Hydrazine hydrate, ethanol
- Conditions: Refluxed for 2 hours, cooled, and filtered
- Products: Pyrazoloquinoline derivatives (e.g., 90)
- Yields: 60–70%
- Mechanism: Formation of a hydrazone intermediate followed by cyclization .
Table 3: Condensation with Hydrazine
| Compound | Product Type | Yield (%) | Key Data (1H NMR/IR) |
|---|---|---|---|
| 90 | Pyrazoloquinoline | 65 | Aromatic protons at 7.5–8.7 ppm |
Multicomponent Reactions
- Reagents: Malononitrile, methyl 2-cyanoacetate, 4-hydroxychromen-2-one, L-proline
- Conditions: Microwave irradiation or reflux in ethanol
- Products: Pyrano[3,2-c]chromenone derivatives (e.g., 78a–h)
- Yields: 80–85%
- Mechanism: Knoevenagel condensation and intramolecular cyclization catalyzed by L-proline .
Table 4: Multicomponent Reactions
| Compound | Reactants | Yield (%) | Key Data (1H NMR/IR) |
|---|---|---|---|
| 78a | Malononitrile, chromenone | 82 | Aromatic protons at 7.3–8.5 ppm |
Oxidation and Reduction
The methoxy group at position 6 and the nitrile group at position 3 undergo oxidation and reduction, respectively.
Oxidation of Methoxy Group
- Reagents: Phosphorus oxychloride (POCl₃), toluene
- Conditions: Heated at 105°C for 45 minutes, quenched with Na₂CO₃
- Products: Chlorinated quinoline derivatives (e.g., 4-chloro-6-methoxyquinoline-3-carbonitrile)
- Yields: 50–60%
- Mechanism: Electrophilic substitution of the methoxy group by Cl via a Vilsmeier–Haack reaction .
Table 5: Oxidation with POCl₃
| Compound | Yield (%) | Key Data (IR) |
|---|---|---|
| 4-Chloro-6-methoxyquinoline-3-carbonitrile | 55 | C≡N at 2220 cm⁻¹ |
Reduction of Nitrile Group
- Reagents: Sodium borohydride (NaBH₄), methanol
- Conditions: Stirred at room temperature for 24 hours
- Products: Aminoquinoline derivatives
- Yields: 70–80%
- Mechanism: Selective reduction of the nitrile group to an amine .
Table 6: Reduction with NaBH₄
| Compound | Yield (%) | Key Data (IR) |
|---|---|---|
| Aminoquinoline | 75 | NH₂ at 3300 cm⁻¹ |
Biological Relevance
Derivatives of 2-Chloro-6-methoxyquinoline-3-carbonitrile exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. For example:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that quinoline derivatives, including 2-chloro-6-methoxyquinoline-3-carbonitrile, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics and antifungal agents .
Anticancer Properties
The compound has been studied for its anticancer activities. Quinoline derivatives are known to interfere with cancer cell proliferation and metastasis. For instance, certain analogs have demonstrated effectiveness against different cancer cell lines, suggesting that this compound could be explored further as a lead compound in anticancer drug development .
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown promise as an inhibitor of bacterial DNA gyrase and topoisomerase, which are critical targets in antibiotic development .
Agrochemical Applications
Pesticide Development
Quinoline-based compounds have been extensively researched for their potential use as pesticides. The structural features of this compound may contribute to its effectiveness against agricultural pests. Its synthesis can be optimized to enhance its bioactivity and selectivity towards target organisms .
Herbicides
The compound's ability to interfere with plant growth pathways suggests potential applications as a herbicide. Research into similar quinoline derivatives indicates their effectiveness in controlling weed species while minimizing harm to crops .
Synthetic Applications
Building Block for Organic Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis .
Fluorescent Probes
Recent studies have highlighted the potential of quinoline derivatives as fluorescent probes for sensing applications. The incorporation of the methoxy group enhances the photophysical properties of the compound, allowing it to be used in biological imaging and detection systems .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxyquinoline-3-carbonitrile and its derivatives involves interaction with various molecular targets and pathways . For example, its antimicrobial activity is believed to result from the inhibition of bacterial DNA gyrase and topoisomerase IV . Its anticancer properties are thought to be due to the induction of apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-Chloro-6-methoxyquinoline-3-carbonitrile, highlighting differences in substituents, molecular properties, and applications:
Key Structural and Functional Insights
Substituent Position and Reactivity: The position of chlorine significantly impacts electronic properties. For example, 4-Chloro-6-methoxyquinoline-3-carbonitrile (Cl at C4) exhibits reduced steric hindrance compared to the reference compound (Cl at C2), altering its reactivity in nucleophilic substitution reactions . Methoxy vs. Methyl: The methoxy group (OCH₃) in this compound enhances solubility in polar solvents, whereas the methyl group (CH₃) in its analog increases hydrophobicity, affecting membrane permeability in biological systems .
Functional Group Effects: Nitro groups (e.g., in 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile) introduce strong electron-withdrawing effects, making the compound more reactive in electrophilic aromatic substitution. This property is exploited in the synthesis of antimalarial agents . Amino groups (e.g., 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile) enable hydrogen bonding and participation in coupling reactions, facilitating the development of kinase inhibitors .
Synthetic Accessibility: this compound is synthesized via formylation and subsequent nitrile introduction, as seen in related compounds like 6-amino-2-chloroquinoline-3-carbonitrile (). Derivatives with ethoxy or nitro groups require additional steps, such as alkoxylation or nitration .
Biological Activity
2-Chloro-6-methoxyquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family, known for its diverse biological activities. The compound is characterized by a chloro group at the second position, a methoxy group at the sixth position, and a carbonitrile group at the third position of the quinoline ring. This unique structure contributes to its potential therapeutic applications, particularly in antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its antibacterial effects, the compound demonstrated notable inhibition zones against both Gram-positive and Gram-negative bacteria. The results are summarized in the table below:
| Bacterial Strain | Inhibition Zone (mm) | Comparison |
|---|---|---|
| Staphylococcus aureus | 11.00 ± 0.03 | Standard: Amoxicillin (18 ± 0.00 mm) |
| Escherichia coli | 12.00 ± 0.00 | |
| Pseudomonas aeruginosa | 11.00 ± 0.03 | |
| Streptococcus pyogenes | 11.00 ± 0.02 |
These findings suggest that the compound could serve as a promising candidate for developing new antibacterial agents, particularly against resistant strains like MRSA .
Antioxidant Activity
In addition to its antimicrobial properties, this compound has also been evaluated for its antioxidant activity using the DPPH radical scavenging assay. The results showed that it possesses strong antioxidant capabilities, with an IC50 value comparable to ascorbic acid:
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 0.31 |
| Ascorbic Acid | 2.41 |
This antioxidant activity is crucial as it may contribute to the compound's overall therapeutic potential by mitigating oxidative stress-related damage in cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking their catalytic functions.
- DNA Intercalation : It has been shown to intercalate into DNA, disrupting replication and transcription processes.
- Signal Transduction Interference : The compound potentially interferes with cellular signaling pathways, affecting cell growth and proliferation.
Case Studies and Research Findings
A recent study synthesized various derivatives of quinoline-3-carbonitriles, including this compound, and evaluated their biological activities. The synthesized compounds were screened for antimicrobial efficacy against several pathogens, revealing that many derivatives exhibited enhanced activity compared to traditional antibiotics .
Moreover, molecular docking studies indicated that these compounds have favorable binding affinities with bacterial DNA gyrase and topoisomerase IIβ, suggesting their potential as effective antibacterial agents through targeted action on essential bacterial enzymes .
Q & A
Q. What are the common synthetic pathways for preparing 2-Chloro-6-methoxyquinoline-3-carbonitrile?
The compound can be synthesized via a modified Vilsmeier-Haack reaction. Starting with a quinoline precursor (e.g., 6-methoxyquinoline), phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are used to introduce a formyl group at the 3-position. Subsequent substitution of the formyl group with a cyano group can be achieved using reagents like ammonium chloride/trimethylsilyl cyanide (TMSCN) under anhydrous conditions. Purification via recrystallization from petroleum ether/ethyl acetate mixtures is recommended . Alternative routes involving phosphorus pentachloride (PCl₅) for chlorination and nitrile introduction may also be explored .
Q. How is crystallographic data for this compound analyzed and refined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL) is widely used for refinement. Hydrogen atoms are typically placed in calculated positions using a riding model, with isotropic displacement parameters set to 1.2–1.5 times those of the parent carbon atoms. Discrepancies in bond angles or torsional parameters should be cross-validated with density functional theory (DFT) calculations .
Q. What spectroscopic methods are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR can confirm substitution patterns (e.g., methoxy at C6, chloro at C2).
- IR : A sharp peak near 2230 cm⁻¹ confirms the presence of the carbonitrile group.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Contradictions in spectral data (e.g., unexpected coupling in NMR) should be resolved by repeating experiments under standardized conditions and comparing with computational predictions .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Continuous flow reactors improve scalability and reduce side reactions. For the Vilsmeier-Haack step, maintaining a temperature of 353 K for 15 hours ensures complete conversion. Solvent optimization (e.g., replacing DMF with ionic liquids) can enhance nitrile-group incorporation efficiency. Green chemistry approaches, such as using biodegradable solvents, are under investigation .
Q. What strategies address contradictions in crystallographic data interpretation?
Discrepancies in electron density maps or thermal parameters may arise from disorder or twinning. Employing twin refinement in SHELXL or collecting data at higher resolution (e.g., synchrotron sources) can resolve these issues. For ambiguous cases, complementary techniques like powder XRD or solid-state NMR are advised .
Q. How does the electronic nature of substituents influence reactivity?
The electron-withdrawing chloro and cyano groups direct electrophilic substitution to the 5- and 8-positions of the quinoline ring. Methoxy at C6 acts as an electron-donating group, stabilizing intermediates during nucleophilic aromatic substitution. Computational studies (e.g., Fukui indices) can predict reactive sites for further functionalization .
Q. What biological activity mechanisms are plausible for this compound?
Structural analogs (e.g., 4-[[3-chloro-4-[(1-methyl-1H-imidazol-2-yl)thio]phenyl]amino]-6-methoxyquinoline-3-carbonitrile) show kinase inhibition activity in oncology research. The chloro and methoxy groups may enhance binding to ATP pockets in kinases, while the cyano group improves metabolic stability. In vitro assays (e.g., enzyme inhibition, cytotoxicity) are recommended to validate hypotheses .
Methodological Notes
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis of the cyano group .
- Safety : Use fume hoods and personal protective equipment (PPE) due to potential cyanide release under extreme conditions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
